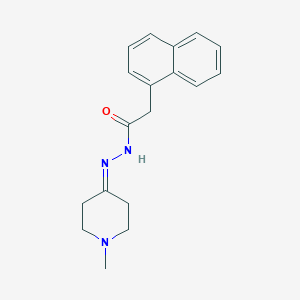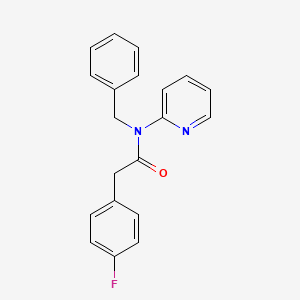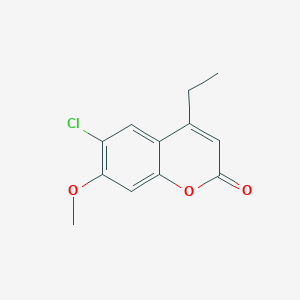
6-chloro-4-ethyl-7-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-ethyl-7-methoxy-2H-chromen-2-one is a compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their presence in various natural products, pharmaceutical agents, and biologically relevant molecules . This compound, with the molecular formula C12H11ClO3, is characterized by its unique structure that includes a chlorine atom, an ethyl group, and a methoxy group attached to the chromene core .
Preparation Methods
The synthesis of 6-chloro-4-ethyl-7-methoxy-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolite H-BEA . Another method involves the Knoevenagel condensation, which is a reaction between aldehydes and active methylene compounds in the presence of a base . Industrial production methods often utilize these synthetic routes under optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
6-chloro-4-ethyl-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a corresponding aldehyde or carboxylic acid .
Scientific Research Applications
6-chloro-4-ethyl-7-methoxy-2H-chromen-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The compound is also used in the development of fluorescent dyes and sensors due to its chromophoric properties . Additionally, it finds applications in the materials science industry, where it is used in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its observed biological effects . For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-chloro-4-ethyl-7-methoxy-2H-chromen-2-one can be compared with other similar compounds, such as 7-methoxy-2H-chromen-2-one and 6-bromo-2H-chromen-2-one . These compounds share the chromene core structure but differ in their substituents, which can lead to variations in their chemical and biological properties . The presence of the chlorine atom and the ethyl group in this compound makes it unique and can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
6-chloro-4-ethyl-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-3-7-4-12(14)16-10-6-11(15-2)9(13)5-8(7)10/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAZJYDARWVSQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
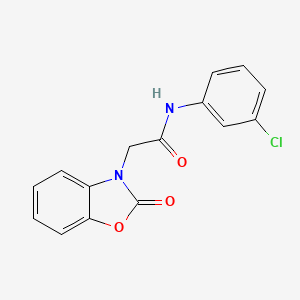
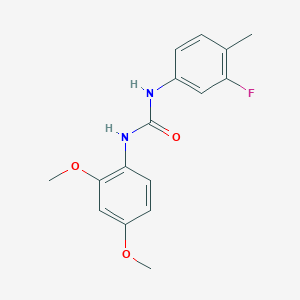
![2-methyl-3-(3-nitrophenyl)benzo[f]quinoline](/img/structure/B5735693.png)
![N-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-N-(2-THIENYLMETHYL)AMINE](/img/structure/B5735696.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5735707.png)
![2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(1-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE](/img/structure/B5735715.png)
![methyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5735733.png)
![methyl 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B5735739.png)
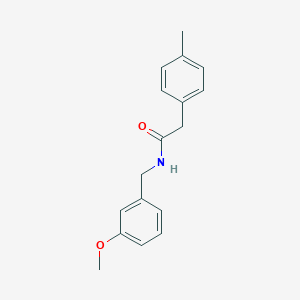

![2-[(cyclohexylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5735751.png)
